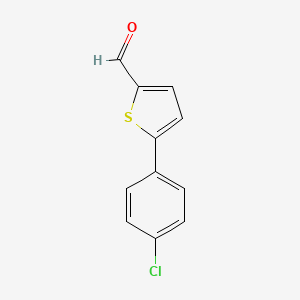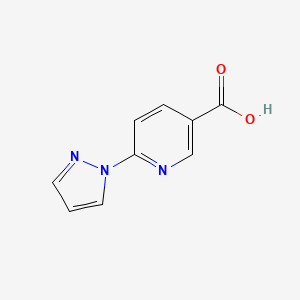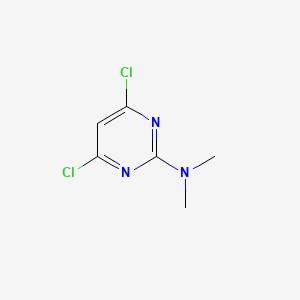![molecular formula C16H14ClNO4 B1350468 1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone CAS No. 885950-07-2](/img/structure/B1350468.png)
1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone, also known as 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide, is a synthetic compound that has been used in many scientific research studies. It is an aromatic compound that is composed of an aryl group and a ketone functional group. The compound has a wide range of applications in scientific research, including its use in biochemical and physiological studies, as well as its use in various lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Nickel(II) Complexes : A study by Chai et al. (2017) involved the synthesis of mono- and dinuclear Ni(II) complexes using ligands structurally related to the compound . These complexes exhibited notable spectroscopic, electrochemical, thermal, and antimicrobial properties, highlighting their potential in various chemical applications (Chai et al., 2017).
Antimicrobial Activity of Derivative Compounds : Patel et al. (2011, 2012) synthesized derivatives of the compound, focusing on their antimicrobial activity. These studies demonstrated the potential of these derivatives in combating various microbial strains, underscoring their importance in medicinal chemistry and pharmaceutical research (Patel et al., 2011), (Patel et al., 2012).
Photochemical Studies : Gáplovský et al. (2005) conducted photochemical studies on 2-nitrobenzyl compounds, including a compound structurally similar to the one . These studies contribute to a deeper understanding of the photochemical reaction mechanisms, which is essential in fields like material sciences and photobiology (Gáplovský et al., 2005).
Spectroscopic Analysis and Antimicrobial Evaluation of Azetidinone Derivatives : Chopde et al. (2012) evaluated the antimicrobial activities of azetidinone derivatives of compounds related to the compound of interest. Their study provides insights into the potential application of these derivatives in antimicrobial treatments (Chopde et al., 2012).
Eigenschaften
IUPAC Name |
1-[3-chloro-4-[(4-methyl-3-nitrophenyl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-10-3-4-12(7-15(10)18(20)21)9-22-16-6-5-13(11(2)19)8-14(16)17/h3-8H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHANCIYSSYLGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)COC2=C(C=C(C=C2)C(=O)C)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

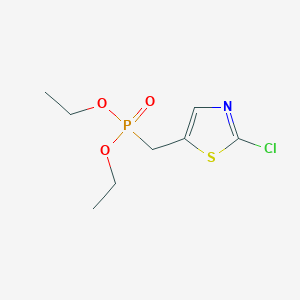
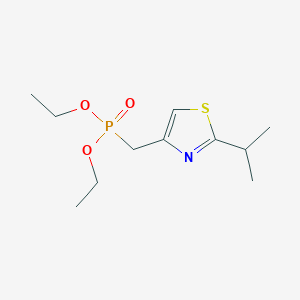
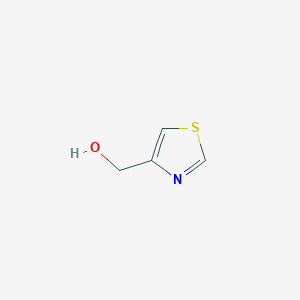
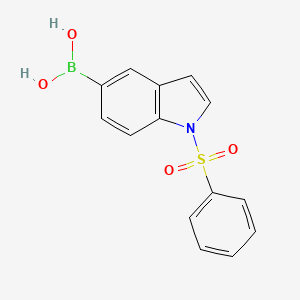
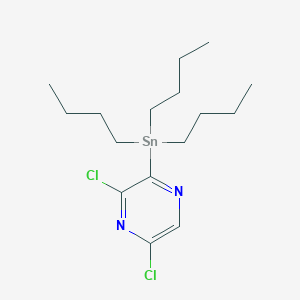
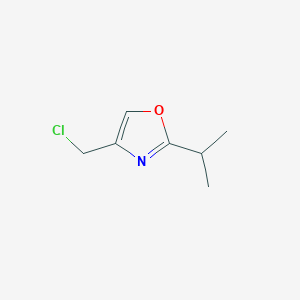
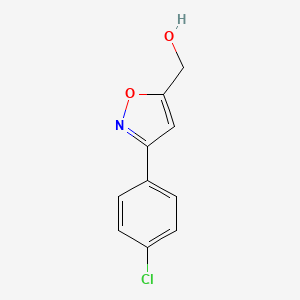
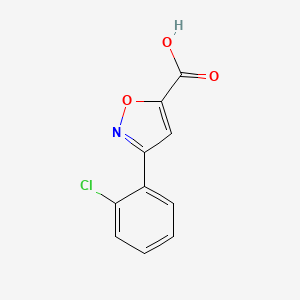
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1350403.png)
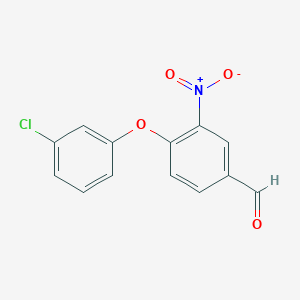
![2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone](/img/structure/B1350411.png)
